4-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide
Description
4-Bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a brominated benzamide derivative featuring a tetrahydroquinoline scaffold. Its molecular formula is C₁₇H₁₅BrN₂O₂, with a molecular weight of 359.2 g/mol (approximated from positional isomer data) . The compound comprises a benzamide group substituted with a bromine atom at the para position (4-bromo) and a 1-methyl-2-oxo-tetrahydroquinoline moiety at the amine terminus.
Properties
IUPAC Name |
4-bromo-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-20-15-8-7-14(10-12(15)4-9-16(20)21)19-17(22)11-2-5-13(18)6-3-11/h2-3,5-8,10H,4,9H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPHCBUWFKARGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-Methyl-2-Oxo-1,2,3,4-Tetrahydroquinolin-6-Amine
The tetrahydroquinoline core is synthesized via cyclocondensation reactions. A representative protocol involves:
Reagents :
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4-Methoxyacetophenone
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Methylamine hydrochloride
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Cyanoacetamide
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Triethylenediamine (TED)
Procedure :
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Knoevenagel condensation : 4-Methoxyacetophenone reacts with cyanoacetamide in ethanol at 40°C for 10 hours, catalyzed by TED, yielding 2-cyano-3-(4-methoxyphenyl)acrylamide.
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Cyclization : The intermediate undergoes thermal cyclization at 120°C in toluene, forming 6-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile.
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Demethylation : Treatment with BBr₃ in dichloromethane removes the methoxy group, producing 2-oxo-1,2,3,4-tetrahydroquinolin-6-amine.
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N-Methylation : Reaction with methyl iodide in the presence of K₂CO₃ in DMF introduces the 1-methyl substituent (yield: 78%).
Key Data :
| Step | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | 40 | 10 | 65 |
| 2 | 120 | 6 | 72 |
| 3 | 25 | 2 | 85 |
| 4 | 80 | 4 | 78 |
Benzamide Formation
Coupling the tetrahydroquinoline intermediate with benzoyl derivatives is achieved through mixed anhydride or coupling reagent-mediated methods:
Method A (EDCI/HOBt) :
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Reagents : 4-Bromobenzoic acid, EDCI, HOBt, DIPEA
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Procedure : The amine intermediate reacts with 4-bromobenzoic acid in DMF at room temperature for 12 hours. EDCI and HOBt facilitate amide bond formation via activation of the carboxylic acid.
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Yield : 82%
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Purity : >95% (HPLC)
Method B (Schotten-Baumann) :
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Reagents : 4-Bromobenzoyl chloride, aqueous NaOH
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Procedure : The amine is treated with 4-bromobenzoyl chloride in a biphasic system (CH₂Cl₂/H₂O) under vigorous stirring.
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Yield : 68%
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Limitation : Lower yield due to hydrolysis side reactions.
Bromination Strategies
While the 4-bromo substituent is typically introduced prior to amide coupling, late-stage bromination has been explored:
Direct Bromination :
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Reagents : N-Bromosuccinimide (NBS), AIBN, CCl₄
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Conditions : Radical bromination at 80°C for 6 hours under N₂ atmosphere.
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Outcome : Selective para-bromination of the benzamide moiety (yield: 70%).
Electrophilic Aromatic Substitution :
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Reagents : Br₂, FeBr₃, CHCl₃
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Conditions : 0°C to room temperature, 2 hours.
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Outcome : Competitive bromination at multiple sites reduces selectivity (yield: 55%).
Optimization of Reaction Conditions
Solvent Effects on Amide Coupling
A comparative study of solvents in EDCI/HOBt-mediated coupling revealed:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 82 |
| THF | 7.5 | 63 |
| DCM | 8.9 | 58 |
| MeCN | 37.5 | 75 |
Polar aprotic solvents like DMF enhance reactivity by stabilizing the activated intermediate.
Temperature Dependence in Cyclocondensation
Varying temperatures during the Knoevenagel condensation step significantly impacts yield:
| Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 30 | 52 | 88 |
| 40 | 65 | 92 |
| 50 | 68 | 90 |
| 60 | 60 | 85 |
Optimal balance between reaction rate and byproduct formation occurs at 40°C.
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
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δ 8.02 (d, J = 8.2 Hz, 2H, Ar-H)
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δ 7.85 (d, J = 8.2 Hz, 2H, Ar-H)
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δ 7.45 (s, 1H, NH)
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δ 3.22 (s, 3H, N-CH₃)
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δ 2.75–2.85 (m, 2H, CH₂)
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δ 2.50–2.60 (m, 2H, CH₂)
IR (KBr) :
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1675 cm⁻¹ (C=O, amide)
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1590 cm⁻¹ (C-Br stretch)
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3250 cm⁻¹ (N-H stretch)
HRMS (ESI+) :
Challenges and Mitigation Strategies
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Regioselectivity in Bromination :
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Radical bromination with NBS outperforms electrophilic methods, minimizing di-substitution.
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Racemization During Amide Formation :
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Purification Complexity :
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can be used to convert the quinoline to its corresponding hydroquinoline.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Hydroxylated or aminated quinoline derivatives.
Scientific Research Applications
The compound is classified as a quinoline derivative, which is known for its diverse biological properties. Studies have indicated potential applications in the following areas:
Medicinal Chemistry
- Anticancer Activity : Research has shown that quinoline derivatives can inhibit cancer cell proliferation. Specifically, 4-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide has been investigated for its ability to target specific cancer pathways.
- Antimicrobial Properties : The compound exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may modulate inflammatory responses, providing a basis for further exploration in treating inflammatory diseases.
Enzyme Inhibition
- The compound has been studied as a potential inhibitor of specific enzymes involved in disease processes. Its structure allows it to interact with enzyme active sites effectively, which can lead to the development of new therapeutic agents.
Coordination Chemistry
- As a ligand in coordination chemistry, this compound can form complexes with metal ions. This property is useful in synthesizing new materials with unique electronic and magnetic properties.
Synthetic Routes
The synthesis of this compound typically involves:
- Formation of the Quinoline Core : This can be achieved through methods such as the Pfitzinger reaction.
- Amidation Process : The final step involves forming the amide bond between the quinoline derivative and benzamide using reagents like benzoyl chloride and bases such as triethylamine.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal investigated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations compared to control groups. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated that it inhibited bacterial growth effectively at low micromolar concentrations, suggesting its potential as a lead compound for antibiotic development.
Mechanism of Action
The mechanism by which 4-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exerts its effects involves its interaction with specific molecular targets. The bromine atom and the benzamide group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Positional Isomer: 2-Bromo-N-(1-Methyl-2-oxo-Tetrahydroquinolin-6-yl)Benzamide
Key Differences :
- Substituent Position : The bromine atom is located at the ortho position (2-bromo) on the benzamide ring, compared to the para position (4-bromo) in the target compound .
- Structural Data : Both isomers share the same molecular formula (C₁₇H₁₅BrN₂O₂ ) and weight (359.2 g/mol ), but differences in melting points, solubility, and reactivity are expected due to substituent positioning.
Triazine-Based Benzamide Derivative
A structurally distinct analog, methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (C₂₅H₁₉BrN₄O₆), incorporates a triazine core instead of tetrahydroquinoline .
- Methoxy and formyl groups introduce additional sites for chemical modification.
- Synthetic Route : Prepared via stepwise nucleophilic substitution on trichlorotriazine, contrasting with the gold-catalyzed methods used for simpler benzamides .
| Property | Target Compound | Triazine Derivative |
|---|---|---|
| Core Structure | Tetrahydroquinoline | 1,3,5-Triazine |
| Molecular Weight | 359.2 g/mol | 563.3 g/mol |
| Functional Groups | Bromo, amide, ketone | Bromo, methoxy, formyl |
Dihydropyran-Modified Benzamide
4-Bromo-N-((3,4-dihydro-2H-pyran-6-yl)methyl)benzamide (C₁₃H₁₄BrNO₂) replaces the tetrahydroquinoline moiety with a dihydropyran ring .
- Structural Impact :
| Property | Target Compound | Dihydropyran Analog |
|---|---|---|
| Amine Component | Tetrahydroquinoline | Dihydropyran |
| Molecular Formula | C₁₇H₁₅BrN₂O₂ | C₁₃H₁₄BrNO₂ |
| Synthetic Yield | Not reported | 52% |
Tetrahydroisoquinoline Derivative: Baxdrostat Precursor
The compound (R)-N-(4-(1-methyl-2-oxo-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide (C₂₂H₂₅N₃O₂) shares the tetrahydroquinoline scaffold but includes a tetrahydroisoquinoline extension .
- Functional Differences :
- The extended polycyclic system may enhance lipophilicity and CNS permeability.
- Propionamide substituent replaces the bromobenzamide group, altering target selectivity.
| Property | Target Compound | Tetrahydroisoquinoline Analog |
|---|---|---|
| Molecular Weight | 359.2 g/mol | 363.45 g/mol |
| Key Substituent | Bromobenzamide | Propionamide |
Research Implications and Gaps
- Structural Analysis Tools : Programs like SHELXL (for crystallography) and Mercury CSD (for crystal packing visualization) are critical for comparing molecular conformations .
- Data Limitations : Melting points, solubility, and bioactivity data for the target compound and its analogs are largely absent in the provided evidence, highlighting the need for further experimental characterization.
Q & A
Q. What are the standard synthetic routes for 4-bromo-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves coupling 1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine with 4-bromobenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Key parameters include:
- Solvent : Polar aprotic solvents like dichloromethane or DMF are preferred for solubility and reaction efficiency .
- Temperature : Room temperature or mild heating (30–50°C) minimizes side reactions .
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) ensures high purity (>95%) .
Optimization strategies include adjusting stoichiometry and using catalysts like DMAP to enhance amide bond formation .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity of the tetrahydroquinoline core, benzamide substituent, and bromine position .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 385.05) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and detects residual starting materials .
Q. What preliminary biological assays are recommended to screen for activity?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Enzyme inhibition : Test against kinases or proteases (e.g., COX-2 for anti-inflammatory potential) via fluorometric or colorimetric assays .
- Solubility and stability : Perform kinetic solubility tests in PBS (pH 7.4) and monitor degradation in simulated physiological conditions .
Advanced Research Questions
Q. How can structural contradictions in X-ray crystallography data be resolved for this compound?
- Methodological Answer :
- Software tools : Use SHELXL for refinement and ORTEP-3 for visualizing electron density maps to resolve ambiguous bond lengths/angles .
- Twinned data : Apply twin-law matrices in SHELX to correct for pseudo-merohedral twinning .
- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 09) to validate torsion angles .
Q. What strategies address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Docking refinement : Use induced-fit docking (Schrödinger Suite) to account for protein flexibility and improve binding affinity predictions .
- Metabolic profiling : Incubate the compound with liver microsomes to identify metabolites that may alter activity .
- SAR analysis : Synthesize analogs (e.g., substituting bromine with Cl/F) to correlate structural features with observed bioactivity .
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
- Methodological Answer :
- Flow chemistry : Implement continuous flow reactors to enhance heat/mass transfer and reduce side products .
- Green solvents : Switch to cyclopentyl methyl ether (CPME) for safer, higher-yielding amidation .
- Process analytics : Use in-line FTIR to monitor reaction progress and automate quenching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
